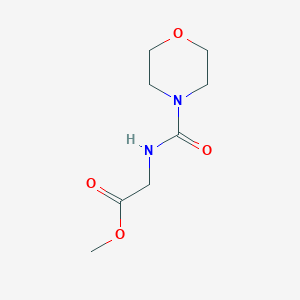

Methyl 2-(morpholine-4-carboxamido)acetate

Description

Properties

IUPAC Name |

methyl 2-(morpholine-4-carbonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-13-7(11)6-9-8(12)10-2-4-14-5-3-10/h2-6H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKHAKTVSSECOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholine-4-carboxamido)acetate typically involves the reaction of morpholine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholine-4-carboxamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Discovery

Methyl 2-(morpholine-4-carboxamido)acetate has been utilized in the development of various pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for the synthesis of new drugs. For instance, the compound can serve as a precursor in the synthesis of inhibitors that target specific enzymes involved in disease pathways.

b. Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. Compounds synthesized from this base have shown promising antiproliferative activity against cancer cell lines, with IC50 values indicating effective inhibition compared to established chemotherapeutics like doxorubicin .

c. Antimicrobial Properties

Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. These compounds have been tested against strains such as Staphylococcus aureus and Candida albicans, showing potent effects that could lead to new treatments for infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several research studies have documented the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-(morpholine-4-carboxamido)acetate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways .

Comparison with Similar Compounds

(a) Methyl 2-(1-((Morpholine-4-carboxamido)methyl)cyclohexyl)acetate

(b) Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

- Structure : Contains a thiazole ring and a sulfonylbenzoyl group attached to morpholine.

- Key Features : The sulfonyl group increases polarity and acidity, while the thiazole ring may confer antimicrobial or kinase-inhibitory properties.

- Applications: Potential use in pharmaceuticals targeting enzymes or receptors requiring sulfonamide interactions .

Functional Analogues with Ester Backbones

(a) Methyl 2-[Bis(benzylthio)phosphoryl]acetate

- Structure : Features a bis(benzylthio)phosphoryl group instead of morpholine carboxamide.

- Reactivity : Acts as a Horner–Wadsworth–Emmons (HWE) reagent for synthesizing α,β-unsaturated esters with high stereoselectivity.

- Comparison : The phosphoryl group enhances electrophilicity, enabling carbonyl olefination, whereas the target compound’s carboxamide may limit such reactivity but improve stability .

(b) Methyl 2-phenylacetoacetate

- Structure : Contains a phenyl and ketone group at the α-position.

- Applications : Precursor in illicit amphetamine synthesis due to its β-keto ester functionality.

- Comparison : The absence of a nitrogen heterocycle in this compound reduces polarity, making it less suitable for aqueous-phase reactions compared to morpholine derivatives .

Physicochemical and Reactivity Comparison

Biological Activity

Methyl 2-(morpholine-4-carboxamido)acetate (CAS Number: 349119-25-1) is an organic compound known for its diverse biological activities. Its unique molecular structure, characterized by the presence of a morpholine ring and a carboxamide functional group, contributes to its potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

- Formula: C8H14N2O4

- Molecular Weight: 202.21 g/mol

Synthesis:

The synthesis typically involves a nucleophilic substitution reaction between morpholine and methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms the desired product through the attack of the morpholine nitrogen on the carbonyl carbon of methyl chloroacetate.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular signaling pathways. The compound can bind to specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in various therapeutic contexts, including:

- Enzyme Inhibition: It inhibits enzymes by binding to their active sites.

- Cellular Signaling Interference: It can modulate receptor functions, impacting cellular responses.

Anticancer Activity

Recent studies have shown that this compound has significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against several bacterial strains, making it a candidate for further development in treating infections.

Case Studies

-

Antitumor Efficacy in Liver Carcinoma:

A study evaluated the antitumor activity of this compound against HEPG2 liver carcinoma cells, demonstrating an IC50 value of 0.72 µM, indicating potent cytotoxicity compared to doxorubicin . -

Antimicrobial Evaluation:

In vitro assays tested the compound's efficacy against multidrug-resistant Mycobacterium tuberculosis strains, showing promising results with MIC values ranging from 0.9 to 3.0 mg/mL .

Q & A

Q. What are the common synthetic routes for Methyl 2-(morpholine-4-carboxamido)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carboxamide with a methyl ester precursor. A standard approach includes:

- Esterification : Reacting 2-aminoacetic acid derivatives with methanol in the presence of sulfuric acid as a catalyst .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the morpholine carboxamide moiety to the acetate backbone .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry.

- Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the morpholine ring (δ 3.6–3.8 ppm) and ester carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Resolves 3D conformation; programs like SHELXL refine hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₅N₂O₄⁺) .

Q. How should researchers ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Aliquot and store at –20°C under anhydrous conditions to prevent ester hydrolysis .

- Handling : Use desiccants in vials and minimize exposure to moisture. Confirm purity via HPLC before use in assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Methodological Answer:

Q. How should contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) be addressed?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to rule out non-specific effects .

- Structural Analogues : Synthesize derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate pharmacophore contributions .

- Replicate : Use orthogonal assays (e.g., SPR for binding, fluorometric assays for enzymatic activity) .

Q. What computational strategies predict substituent effects on the compound’s reactivity?

Methodological Answer:

Q. How to design multi-step syntheses for derivatives with enhanced bioactivity?

Methodological Answer:

- Retrosynthesis : Break the molecule into morpholine-4-carboxamide and methyl ester precursors. Introduce diversity via Ugi or Passerini reactions .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amine groups during coupling steps .

- Scale-Up : Optimize for atom economy using flow chemistry or microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.